molecular formula C8H16N2O2 B1356852 N-Methyl-2-(piperidin-4-yloxy)acetamide CAS No. 912761-44-5

N-Methyl-2-(piperidin-4-yloxy)acetamide

Cat. No. B1356852
CAS RN: 912761-44-5
M. Wt: 172.22 g/mol
InChI Key: HAKWJMNQCDJJJL-UHFFFAOYSA-N
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Description

“N-Methyl-2-(piperidin-4-yloxy)acetamide” is a chemical compound with the molecular formula C8H16N2O2 . It is used in various scientific research and has a molecular weight of 172.22 g/mol .


Synthesis Analysis

Piperidones, which are precursors to the piperidine ring, are of particular interest due to their unique biochemical properties . They serve as organic building blocks and have many biological activities . The synthesis of piperidone derivatives, such as “N-Methyl-2-(piperidin-4-yloxy)acetamide”, involves various catalysts and reactions .


Molecular Structure Analysis

The molecular structure of “N-Methyl-2-(piperidin-4-yloxy)acetamide” consists of a piperidine ring attached to an acetamide group . The piperidine ring is a six-membered heterocycle including one nitrogen atom and five carbon atoms .


Chemical Reactions Analysis

Piperidine derivatives, including “N-Methyl-2-(piperidin-4-yloxy)acetamide”, undergo various intra- and intermolecular reactions leading to the formation of substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .


Physical And Chemical Properties Analysis

“N-Methyl-2-(piperidin-4-yloxy)acetamide” has a molecular weight of 172.22 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 2 . The compound has a rotatable bond count of 3 and a topological polar surface area of 41.1 Ų .

Scientific Research Applications

Pharmaceutical Compositions

The compound N-{2-[((2S)-3-{[1-(4-chlorobenzyl)piperidin-4-yl]amino}-2-hydroxy-2-methylpropyl)oxy]-4-hydroxyphenyl} acetamide benzoate or a solvate of it has been noted for its use in pharmaceutical compositions and therapeutic applications. This indicates its potential in medical formulations for specific health conditions (ジュリアン・ジョヴァンニーニ & ボー−イェラン・ヨセフソン, 2005).

Antimicrobial Activities

Derivatives of N-Methyl-2-(piperidin-4-yloxy)acetamide have been synthesized and evaluated for their antimicrobial properties. These compounds, specifically N-(benzothiazol-2-yl)-2-(piperidin-1-yl)acetamide derivatives, showed significant activity against pathogenic bacteria and Candida species, indicating their potential as antimicrobial agents (B. Mokhtari & K. Pourabdollah, 2013).

Catalytic Applications

The compound has been used as a substrate in the synthesis of 1-(aryl(piperidin-1-yl)methyl)naphthalene-2-ol and 1-(α-amido alkyl)-2-naphthol, demonstrating its utility in chemical synthesis. Fe3O4 magnetic nanoparticles were employed as catalysts in these reactions, indicating the compound's compatibility with nanocatalysis (M. Mokhtary & Mogharab Torabi, 2017).

DNA and Protein Binding

N-Methyl-2-(piperidin-4-yloxy)acetamide derivatives have been studied for their interactions with DNA and proteins. Specifically, derivatives have shown the ability to intercalate with calf thymus DNA and bind strongly with Bovine Serum Albumin (BSA), indicating potential applications in biochemical and pharmacological research (N. Raj, 2020).

Antibacterial Potentials

Acetamide derivatives bearing the compound's core structure have been synthesized and evaluated for their antibacterial properties. These derivatives have shown notable efficacy against various bacterial strains, further illustrating the compound's potential in developing new antimicrobial agents (Kashif Iqbal et al., 2017).

properties

IUPAC Name

N-methyl-2-piperidin-4-yloxyacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O2/c1-9-8(11)6-12-7-2-4-10-5-3-7/h7,10H,2-6H2,1H3,(H,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAKWJMNQCDJJJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)COC1CCNCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70592922
Record name N-Methyl-2-[(piperidin-4-yl)oxy]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70592922
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Methyl-2-(piperidin-4-yloxy)acetamide

CAS RN

912761-44-5
Record name N-Methyl-2-[(piperidin-4-yl)oxy]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70592922
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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